4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid
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Overview
Description
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid is a heterocyclic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with an amidoxime, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-dicarboxylic acid, while substitution reactions can produce a variety of functionalized oxazole derivatives.
Scientific Research Applications
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2,3-dihydro-1,3-oxazole-5-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.
2-Oxo-2,3-dihydro-1,3-oxazole-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid is unique due to its specific substitution pattern and the presence of both an oxazole ring and a carboxylic acid group.
Properties
Molecular Formula |
C5H5NO4 |
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Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-methyl-2-oxo-3H-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) |
InChI Key |
MTGNNOPYMHWOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)N1)C(=O)O |
Origin of Product |
United States |
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